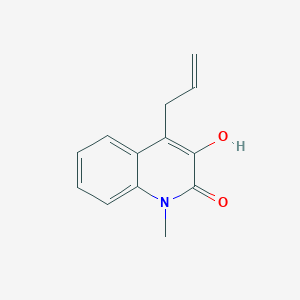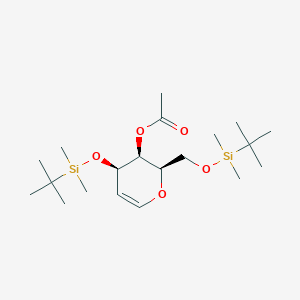
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as AHMQ and is a member of the quinoline family. AHMQ has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of AHMQ is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic structure of AHMQ, which leads to the emission of fluorescence. The selectivity of AHMQ for metal ions is believed to be due to the specific coordination geometry of the metal ion and the ligand.
Biochemical and Physiological Effects:
AHMQ has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, the potential applications of AHMQ in biological systems are still being explored, and further studies are needed to fully understand its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
AHMQ has several advantages as a fluorescent probe for metal ions. It is relatively easy to synthesize, has a high selectivity for metal ions, and emits strong fluorescence upon binding. However, AHMQ also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties. Additionally, AHMQ can be affected by other interfering substances in biological and environmental samples, which can lead to false positives or negatives.
Zukünftige Richtungen
There are several potential future directions for research on AHMQ. One area of interest is the development of new fluorescent probes based on the AHMQ structure with improved selectivity and sensitivity for metal ions. Another potential direction is the application of AHMQ in the detection and quantification of metal ions in environmental samples, such as water and soil. Additionally, AHMQ may have potential applications in the field of bioimaging, where it can be used to visualize metal ions in living cells and tissues.
In conclusion, 4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AHMQ is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of AHMQ involves the reaction of 2-methyl-3-oxo-2,3-dihydroquinoline with allyl bromide in the presence of sodium hydride. This reaction results in the formation of AHMQ as a yellow crystalline solid with a melting point of 122-124°C. The synthesis of AHMQ is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
AHMQ has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of AHMQ is its use as a fluorescent probe for the detection of metal ions. AHMQ has been shown to selectively bind to metal ions such as copper, zinc, and nickel, and emit fluorescence upon binding. This property makes AHMQ a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Eigenschaften
| 172604-85-2 | |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
3-hydroxy-1-methyl-4-prop-2-enylquinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-6-10-9-7-4-5-8-11(9)14(2)13(16)12(10)15/h3-5,7-8,15H,1,6H2,2H3 |
InChI-Schlüssel |
SKUBNNJEWFZDBO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |
Synonyme |
2(1H)-Quinolinone, 3-hydroxy-1-methyl-4-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)


![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)



![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

